molecular formula C24H29N3O5S B2635718 Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-propylpentanoylamino)thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851951-58-1

Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-propylpentanoylamino)thieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B2635718
CAS RN: 851951-58-1
M. Wt: 471.57
InChI Key: JNVSNTPXRAFGBM-UHFFFAOYSA-N
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Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

Thiophene-based analogs have been a topic of interest for medicinal chemists to produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .


Physical And Chemical Properties Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml, and Melting Point is -38 °C .

Scientific Research Applications

Synthesis of Heterocycles

One application is in the synthesis of heterocycles, where this compound serves as a precursor or intermediate. For instance, Deeb and El-Abbasy (2006) describe the synthesis of different heterocycles from a closely related compound, showcasing the versatility of thieno[3,4-d]pyridazine derivatives in creating pharmacologically relevant structures (Deeb & El-Abbasy, 2006).

Reactivity and Compound Formation

Mohamed et al. (1996) investigated the reactivity of a similar thieno[3,4-d]pyridazine derivative with electron acceptor compounds, revealing the compound's potential in forming diverse chemical structures with varying functionalities. This study highlights the chemical versatility and reactivity of such compounds, contributing to the development of new materials and pharmaceutical agents (Mohamed et al., 1996).

Antimicrobial Activity

Gad-Elkareem et al. (2011) focused on the synthesis and antimicrobial activity of new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives. This research points to the potential of thieno[3,4-d]pyridazine-1-carboxylate derivatives in developing new antimicrobial agents, indicating its significance in drug discovery and development (Gad-Elkareem et al., 2011).

Novel Compound Synthesis

Albreht et al. (2009) documented the transformations of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-thiazole-5-carboxylate into 5-substituted 2-amino-4-oxo-4,5-dihydrothiazolo[5,4-c]pyridine-7-carboxylates, illustrating the use of thieno[3,4-d]pyridazine derivatives in synthesizing complex molecules with potential biological activities (Albreht et al., 2009).

Mechanism of Action

The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Future Directions

The study strongly indicates that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name

ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-propylpentanoylamino)thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O5S/c1-5-8-15(9-6-2)21(28)25-22-19-18(14-33-22)20(24(30)32-7-3)26-27(23(19)29)16-10-12-17(31-4)13-11-16/h10-15H,5-9H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVSNTPXRAFGBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)NC1=C2C(=CS1)C(=NN(C2=O)C3=CC=C(C=C3)OC)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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